Methyl 3-carboxypropyldithiocarbamate
Description
Methyl 3-carboxypropyldithiocarbamate is a dithiocarbamate derivative with a carboxyl functional group on its propyl chain. Dithiocarbamates are sulfur-containing compounds known for their applications in coordination chemistry, agrochemicals, and corrosion inhibition.
Properties
CAS No. |
61606-31-3 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
4-(methylsulfanylcarbothioylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
JQATYBMVAFRQNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Diethyldithiocarbamate
- Structural Differences : Methyl diethyldithiocarbamate lacks the carboxyl group present in Methyl 3-carboxypropyldithiocarbamate, reducing its polarity and chelation versatility.
- Applications : While methyl diethyldithiocarbamate is used in rubber vulcanization and pesticide formulations, the carboxyl group in this compound may expand its utility in pharmaceuticals or catalysis.
Methyl Esters (e.g., Methyl Laurate, Methyl Salicylate)
- Functional Groups : Unlike dithiocarbamates, methyl esters lack sulfur and nitrogen but share ester functionalities.
Physical Properties :
- Applications : Methyl esters are widely used in fragrances, biofuels, and solvents, whereas dithiocarbamates focus on metal binding and biocidal activity.
Comparison with Carboxylated Derivatives
Carboxylic Acid-Containing Dithiocarbamates
- Example : Sodium carboxymethyldithiocarbamate.
- Key Differences : The propyl chain in this compound offers greater flexibility and hydrophobicity compared to shorter-chain analogs. This may improve membrane permeability in biological systems.
- Chelation Efficiency: Carboxyl groups enhance metal-binding capacity. For instance, copper(II) complexes of carboxylated dithiocarbamates show higher stability constants (log K ~ 12–14) than non-carboxylated analogs (log K ~ 8–10) .
Torulosic Acid Methyl Ester
- Source : Isolated from Austrocedrus chilensis resin .

- Structural Similarities: Both compounds feature methyl ester and carboxyl groups, but torulosic acid methyl ester is a diterpenoid with a fused cyclic structure.
- Reactivity : The conjugated double bonds in torulosic acid methyl ester increase susceptibility to oxidation, whereas this compound’s linear chain may favor nucleophilic reactions at the dithiocarbamate group.
Data Tables for Comparative Analysis
Table 1. Key Properties of this compound and Analogs
Table 2. Stability and Reactivity Comparison
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